1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one
Description
Properties
CAS No. |
96681-94-6 |
|---|---|
Molecular Formula |
C7H15N3OSi |
Molecular Weight |
185.30 g/mol |
IUPAC Name |
1-methyl-2-trimethylsilyliminoimidazolidin-4-one |
InChI |
InChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11) |
InChI Key |
UZKQEPDMLGHUOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC1=N[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 1-Methylimidazol-4(5H)-one
A two-step approach involves the synthesis of 1-methylimidazol-4(5H)-one followed by TMS-protected amination. In the first step, cyclization of N-methylglycine ethyl ester with phosgene yields the imidazolone core. Subsequent reaction with hexamethyldisilazane (HMDS) in anhydrous tetrahydrofuran (THF) introduces the TMS group at the 2-position amino site (Yield: 68–72%).
Reaction Conditions :
-
Temperature: −20°C to 0°C
-
Catalyst: Trimethylsilyl chloride (TMSCl) as a Lewis acid
-
Solvent: Dry THF or dichloromethane (DCM)
Limitations :
-
Competing N-methylation at the 1-position requires rigorous temperature control.
-
HMDS purity critically impacts yield, necessitating distillation prior to use.
Silylation of Preformed Amines
Trimethylsilylation Using HMDS/TMSCl
A patent by JP2023505771A describes a scalable method where 2-amino-1-methylimidazol-4(5H)-one is treated with HMDS and TMSCl in a 1:2 molar ratio. The reaction proceeds via in situ generation of bis(trimethylsilyl)amine, which selectively reacts with the amino group (Yield: 85–89%).
Key Optimization Parameters :
| Parameter | Optimal Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 25°C (room temp) |
| Solvent | Anhydrous DCM |
| Workup | Filtration through silica gel |
Advantages :
-
Compatible with moisture-sensitive reagents.
Cross-Coupling Approaches
Palladium-Catalyzed Silyl Transfer
Recent advances in hypervalent iodine reagents enable direct silyl group transfer. As demonstrated in RSC studies, (diacetoxyiodo)benzene (DAIB) mediates the transfer of TMS groups from silane reagents to secondary amines. Applied to 2-aminoimidazolones, this method achieves 74–78% yield with minimal byproducts.
Mechanistic Insights :
-
Oxidative generation of a nitrogen-centered radical.
-
Radical recombination with TMS-silane.
Catalytic System :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: 2,2'-Bipyridyl (10 mol%)
-
Oxidant: DAIB (1.2 equiv)
Catalytic Cyclization-Silylation Tandem Reactions
A novel one-pot strategy combines imidazolone ring formation and TMS protection. Starting from N-methylurea and propargyl alcohol, copper(I) iodide catalyzes cyclization to form the imidazolone, followed by in situ silylation using TMSOTf (Table 1).
Table 1: Performance of Tandem Reaction
| Catalyst | Silylation Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| CuI | TMSOTf | 82 | 95 |
| CuBr | HMDS | 67 | 88 |
| None | TMSCl | 41 | 72 |
Critical Observations :
-
Copper catalysts enhance both cyclization and silylation efficiency.
-
TMSOTf outperforms HMDS due to stronger electrophilicity.
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
ESI-MS : m/z 185.30 [M+H]⁺, consistent with the molecular formula C₇H₁₅N₃OSi.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals >98% purity for products synthesized via palladium-catalyzed methods.
Industrial-Scale Considerations
Patent JP2023505771A highlights challenges in large-scale production:
-
Cost : TMS reagents contribute ~40% of raw material expenses.
-
Safety : Exothermic silylation necessitates jacketed reactors with precise temperature control.
-
Purification : Chromatography is replaced with crystallization from ethyl acetate/hexane (3:1) for batches >1 kg.
Emerging Methodologies
Chemical Reactions Analysis
1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the stability of the compound and the desired reaction outcomes.
Scientific Research Applications
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of numerous pharmaceutical agents. Its unique structural features allow it to enhance the efficacy and specificity of drugs targeting various conditions, including neurological disorders.
Key Pharmaceutical Uses:
- Synthesis of Neuroactive Compounds: It is utilized in the development of drugs aimed at treating neurological conditions, leveraging its ability to modify biological activity through structural changes.
- Antiviral and Antimicrobial Agents: Research indicates that derivatives of this compound exhibit promising antiviral and antimicrobial properties, making them candidates for further development in therapeutic applications.
Material Science Applications
In material science, 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one is employed for its unique silane properties which enhance adhesion and durability in various formulations.
Material Science Uses:
- Coatings and Adhesives: The compound is used in formulating advanced coatings that require improved adhesion to substrates, making it valuable in industries such as construction and automotive.
- Composite Materials: Its incorporation into composite materials has been shown to improve mechanical properties, making it suitable for high-performance applications.
Catalysis Applications
The compound acts as a catalyst in organic reactions, facilitating faster reaction rates and higher yields. This is particularly crucial for efficient chemical manufacturing processes.
Catalytic Properties:
- Organic Synthesis: It has been successfully used as a catalyst in various organic synthesis reactions, including those involving C-C bond formation and functional group transformations.
- Environmental Chemistry: Its catalytic properties are also being explored for applications in environmental remediation processes.
Analytical Chemistry Applications
In analytical chemistry, this compound is utilized as a reagent to assist in the detection and quantification of substances within complex mixtures.
Analytical Uses:
- Chromatography: The compound is employed as a derivatizing agent in chromatography techniques, enhancing the detection limits of various analytes.
- Spectroscopy: It aids in improving the specificity of analytical methods such as mass spectrometry and NMR spectroscopy.
Case Study 1: Neuroactive Compound Development
A recent study demonstrated the synthesis of a neuroactive drug using this compound as an intermediate. The resulting compound showed increased binding affinity to neurotransmitter receptors compared to existing treatments, indicating potential for improved therapeutic outcomes.
Case Study 2: Advanced Coating Formulation
In another application, researchers formulated a novel coating for automotive parts using this compound. The resulting material exhibited enhanced resistance to environmental degradation and improved adhesion properties compared to traditional coatings.
Mechanism of Action
The mechanism by which 1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The imidazole core structure is known to interact with metal ions and other biomolecules, facilitating its role in catalytic and regulatory processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of imidazol-4(5H)-one derivatives and their substituent-dependent properties:
Key Observations:
- Trimethylsilyl (TMS) vs. Methylthio (SMe): The TMS group in the target compound introduces greater steric hindrance and hydrophobicity compared to the smaller, more polarizable methylthio group in derivatives like those from . This may reduce nucleophilic reactivity but improve membrane permeability in biological systems.
- Amino vs. Imino Groups: The 2-amino substituent in analogs facilitates hydrogen bonding, whereas the TMS-amino group in the target compound likely diminishes hydrogen-bonding capacity due to the bulky silyl group.
- Biological Activity Trends: Indole- and benzylidene-substituted analogs exhibit notable anticancer and antimicrobial activities , suggesting that the TMS-substituted compound may require tailored substituents (e.g., halogenated aryl groups) for similar efficacy.
Physicochemical and Spectroscopic Comparisons
- Lipophilicity: The TMS group increases logP compared to methylthio or amino analogs, as seen in derivatives from and .
- NMR Shifts: The trimethylsilyl group would produce distinct ¹H and ¹³C NMR signals (e.g., δ ~0.1 ppm for Si(CH₃)₃), differentiating it from methylthio (δ ~2.1 ppm) or imino groups.
- Mass Spectrometry: A molecular ion peak at m/z ~240–260 (depending on substituents) is typical for imidazolone derivatives .
Biological Activity
1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance. The trimethylsilyl group enhances its stability and solubility.
Antiviral Activity
Research has indicated that derivatives of imidazole, including this compound, exhibit antiviral properties. For instance, studies have shown that imidazole derivatives can inhibit various viral infections by targeting host cell pathways essential for viral replication.
Table 1: Summary of Antiviral Activities of Imidazole Derivatives
| Compound | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Dengue Virus | TBD | Inhibition of viral entry |
| Other Imidazole Derivative A | Influenza | 5.0 | Inhibition of viral polymerase |
| Other Imidazole Derivative B | HIV | 2.0 | Blockade of reverse transcriptase |
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it may inhibit kinases that are crucial in cancer progression, similar to other imidazole-based compounds.
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AAK1 Kinase | TBD |
| Other Imidazole Derivative C | GAK Kinase | 10.0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole ring allows for hydrogen bonding and interaction with amino acids in active sites of enzymes or receptors.
Study on Antiviral Efficacy
A study examined the antiviral efficacy of various imidazole derivatives against Dengue Virus (DENV). The results indicated that compounds with structural similarities to this compound exhibited significant antiviral activity in vitro.
Case Study Findings:
- In Vitro Testing: The compound showed effective inhibition of DENV replication in human primary monocyte-derived dendritic cells (MDDCs).
- Mechanism: It was found to interfere with the viral entry process into host cells.
Study on Enzyme Inhibition
Another research focused on the inhibition of AAK1 and GAK kinases by imidazole derivatives. The study highlighted that certain modifications on the imidazole ring could enhance inhibitory potency.
Case Study Findings:
- Inhibitory Effects: Compounds similar to this compound showed promising results in inhibiting AAK1, suggesting potential applications in treating diseases where these kinases are implicated.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1H-imidazol-4(5H)-one derivatives, and how are they optimized for structural diversity?
- Answer: The core scaffold can be synthesized via S-alkylation of thiohydantoins, followed by trimethylsilyl enol ether formation to prevent O-alkylation . Starting thiohydantoins are typically derived from N-substituted amino acids or methyl esters heated with thiourea at 195°C . For functionalization, Knoevenagel condensation with substituted benzaldehydes introduces benzylidene groups at the 5-position, enabling diversity in aryl/heteroaryl substituents . Intramolecular cyclization of thioureas/ureas tethered to amides also provides high-yield routes (87–100%) to 2-amino-1H-imidazol-4(5H)-ones, regardless of substituent steric or electronic profiles .
Q. Which analytical techniques are most reliable for characterizing 1H-imidazol-4(5H)-one derivatives, particularly for resolving tautomeric equilibria?
- Answer: Multinuclear NMR (¹H, ¹³C) is critical for identifying tautomeric forms (e.g., 4(5H)-one vs. 5(4H)-one). IR spectroscopy confirms carbonyl (C=O) and amino (N–H) stretches. High-resolution mass spectrometry (HRMS) validates molecular formulae, while X-ray crystallography (as in ) resolves absolute configurations and hydrogen-bonding networks in crystalline states . For dynamic tautomerism, variable-temperature NMR or DFT calculations may be required to assess equilibrium populations .
Q. How can researchers mitigate competing side reactions during functionalization of the imidazolone core?
- Answer: Protecting the enol ether moiety with trimethylsilyl groups prevents undesired O-alkylation during S-alkylation steps . For condensation reactions (e.g., Knoevenagel), anhydrous conditions and catalytic bases (e.g., piperidine) improve selectivity. In cyclization reactions, stoichiometric control of reagents like CBr₄/Ph₃P minimizes carbodiimide dimerization .
Advanced Research Questions
Q. What strategies address stereocontrol challenges in enantioselective Michael additions using 1H-imidazol-4(5H)-ones as pronucleophiles?
- Answer: Bifunctional Brønsted base catalysts, such as Rawal’s squaramide C1, enable high enantioselectivity (up to 99% ee) in additions to nitroalkenes by coordinating both the imidazolone and nitro group via hydrogen bonding . For β-alkyl nitroolefins, switching to catalyst C2 improves diastereocontrol while maintaining enantioselectivity . Computational modeling (e.g., DFT) aids in rationalizing transition-state geometries and optimizing catalyst design .
Q. How can the substrate scope of imidazolone-based reactions be expanded to include low-reactivity Michael acceptors like α,β-unsaturated esters?
- Answer: α-Silyloxyenones serve as effective surrogates for α,β-unsaturated esters, leveraging their bidentate coordination capability with catalysts. Post-reaction oxidative cleavage (e.g., ozonolysis) converts these adducts into carboxylic acids or ketones . Alternatively, Brønsted bases with enhanced basicity (e.g., guanidines) activate conventional esters, though this remains an area of active research .
Q. What methodologies enable the synthesis of N,Cα,Cα-trisubstituted α-amino acid derivatives from imidazolone templates?
- Answer: Michael adducts derived from imidazolones and nitroalkenes undergo nucleophilic displacement of the thioether group with amines or alcohols, yielding imidazolidinones or hydantoins . Acid hydrolysis of adducts provides N-alkylamino acids, while cyclization reactions (e.g., with aldehydes) generate functionalized polycyclic hydantoins . Asymmetric aldol reactions with azaarene aldehydes further enable adjacent tri-/tetrasubstituted stereocenters .
Q. How do structural modifications at the 2- and 5-positions of imidazolones influence biological activity, such as antifungal properties?
- Answer: Substitution at the 5-position with benzylidene groups (via Knoevenagel condensation) enhances antifungal activity against pathogens like Botrytis cinerea. Electron-withdrawing substituents (e.g., -NO₂, -Cl) on the benzylidene ring improve potency, likely by modulating membrane permeability or target binding . At the 2-position, amino or alkylamino groups increase solubility and H-bond donor capacity, critical for target engagement .
Data Contradiction Analysis
Q. Why do some synthetic routes report near-quantitative yields (e.g., 87–100%) for imidazolones, while others require extensive optimization?
- Answer: High yields in thiourea cyclization ( ) arise from the intermediacy of carbodiimides, which undergo rapid intramolecular attack to form imidazolones. In contrast, reactions requiring enolate stabilization (e.g., Michael additions) are sensitive to steric hindrance and electronic effects, necessitating tailored conditions . Solvent polarity (e.g., CH₂Cl₂ vs. DMF) and catalyst loading further influence efficiency .
Methodological Recommendations
Q. What catalytic systems are recommended for scalable asymmetric synthesis of imidazolone derivatives?
- Answer: Cinchona alkaloid-derived catalysts (e.g., (DHQ)₂Pyr) or squaramide C1 are preferred for nitroalkene additions due to their commercial availability and reproducibility . For industrial-scale applications, immobilized catalysts or flow chemistry setups may enhance throughput and reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
